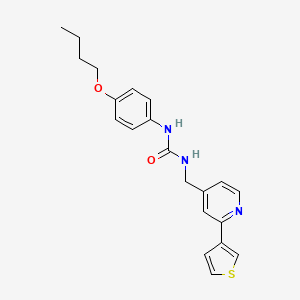
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide blocks the activation and proliferation of B-cells, which are involved in the pathogenesis of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
In preclinical studies, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit B-cell activation, proliferation, and survival, as well as to induce apoptosis (programmed cell death) in B-cells. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is its high potency and selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the development of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide. One direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Another direction is to explore its potential for combination therapy with other drugs, such as immune checkpoint inhibitors and chimeric antigen receptor (CAR) T-cell therapy, for the treatment of B-cell malignancies. Additionally, (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide could be further studied for the treatment of other diseases, such as multiple sclerosis and psoriasis, which are also associated with B-cell dysregulation.
Métodos De Síntesis
The synthesis of (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide involves the reaction of 3-fluorobenzaldehyde with 4-methylphenylacetonitrile to form 3-(3-fluorophenyl)-2-propenenitrile, which is then reacted with (Z)-4-(bromomethyl)-N-(4-methylphenyl)but-2-enamide to form (Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide has been extensively studied in preclinical models for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown promising results in preclinical models for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-fluorophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-5-7-16(8-6-12)20-17(21)14(11-19)9-13-3-2-4-15(18)10-13/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWTVBOGZJROR-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

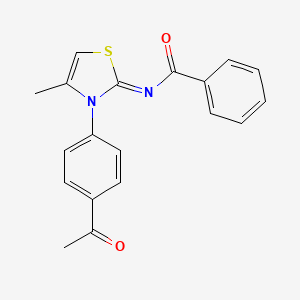

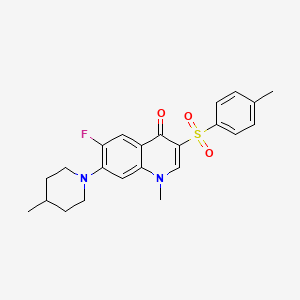

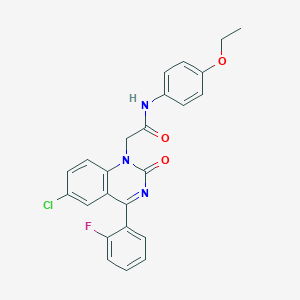
![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)
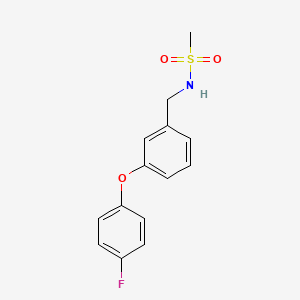
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)
![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-benzylacetamide](/img/structure/B2806382.png)
![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)
![3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806385.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)
